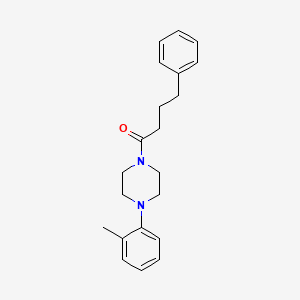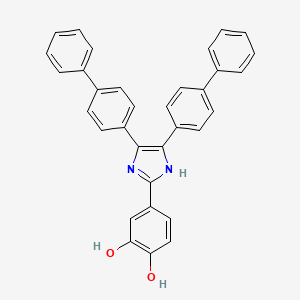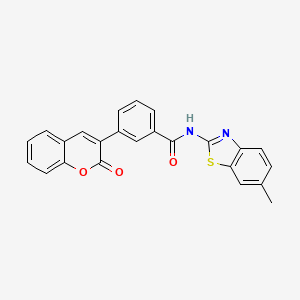![molecular formula C16H17BrO3 B4887182 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887182.png)
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as BPPB and has been synthesized using different methods. In
作用机制
The mechanism of action of BPPB is not fully understood, but it has been suggested that it acts as an inhibitor of some enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. BPPB has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin.
Biochemical and Physiological Effects:
BPPB has been shown to have different biochemical and physiological effects. It has been shown to have antioxidant properties, which could be useful in the treatment of different diseases. BPPB has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Additionally, BPPB has been shown to have antitumor properties, which could be useful in the treatment of cancer.
实验室实验的优点和局限性
One of the advantages of using BPPB in lab experiments is its high purity, which ensures reproducibility of results. BPPB is also stable under different conditions, which makes it easy to handle in lab experiments. However, one of the limitations of using BPPB is its relatively high cost, which could limit its use in some experiments.
未来方向
There are different future directions for further research on BPPB. One of the directions is to explore its potential applications in the field of catalysis. BPPB has been used as a ligand for the preparation of metal complexes, which have potential applications in catalysis. Another direction is to explore its potential applications in the field of material science. BPPB has been used as a building block for the synthesis of different compounds, including liquid crystals and polymers, which have potential applications in material science. Additionally, further research could be done to explore the mechanism of action of BPPB and its potential applications in the treatment of different diseases.
Conclusion:
In conclusion, BPPB is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been used as a building block for the synthesis of different compounds. BPPB has different biochemical and physiological effects and has potential applications in the treatment of different diseases. Further research is needed to explore its potential applications in the fields of catalysis and material science, as well as to explore its mechanism of action and its potential applications in the treatment of different diseases.
合成方法
There are different methods for synthesizing BPPB, but one of the most common methods is the reaction between 1-bromo-2-nitrobenzene and 3-(4-methoxyphenoxy)propyl magnesium bromide. This reaction is followed by a reduction process using palladium on carbon to obtain the desired product.
科学研究应用
BPPB has been extensively studied for its potential applications in various fields. It has been used as a building block for the synthesis of different compounds, including fluorescent probes, liquid crystals, and polymers. BPPB has also been used as a ligand for the preparation of metal complexes, which have potential applications in catalysis and material science.
属性
IUPAC Name |
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-18-13-7-9-14(10-8-13)19-11-4-12-20-16-6-3-2-5-15(16)17/h2-3,5-10H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQOTEIOFFEIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(2-fluorophenyl)-1-methylethyl]amino}cyclohexanol](/img/structure/B4887100.png)

![7-bromo-2-(2,4,5-trimethylbenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B4887114.png)
![propyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4887125.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4887140.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4887143.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-fluorobenzyl)piperazine](/img/structure/B4887149.png)

![methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4887161.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4887166.png)
![2-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4887188.png)
